molecular formula C9H15NOS B4944315 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B4944315
M. Wt: 185.29 g/mol
InChI Key: GOIMKVZSSCCBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-thia-4-azaspiro[4.5]decan-3-one (MTD) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTD is a heterocyclic compound that contains a spirocyclic ring system and a thione group. This molecule has been synthesized using different methods, and its structure has been confirmed using various analytical techniques.

Scientific Research Applications

Antiviral Activity

2-Methyl-1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their antiviral activity. Specifically, these compounds have shown significant potential against human coronaviruses and influenza viruses. For example, certain derivatives exhibited strong inhibitory effects against the human coronavirus 229E, demonstrating the compound's relevance in antiviral drug development (Apaydın et al., 2019); (Apaydın et al., 2020).

Anticancer Activity

Research has also been conducted on the anticancer properties of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one derivatives. These compounds have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).

Antimicrobial Activity

Compounds based on the 1-thia-4-azaspiro[4.5]decan-3-one structure have been synthesized and tested for their antimicrobial activities. These studies have identified several derivatives with promising antimicrobial properties against a range of bacterial and fungal strains (Al-Ahmadi, 1997); (Patel & Patel, 2015).

Antimycobacterial Activity

The synthesized derivatives of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one have also been evaluated for their potential as antimycobacterial agents. Some of these compounds have demonstrated notable activity, indicating their potential use in the treatment of mycobacterial infections (Srivastava et al., 2005).

Nematicidal Activity

Additionally, certain derivatives of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and tested for their nematicidal activity. These compounds have shown effectiveness in controlling nematode pests, providing a potential avenue for agricultural pest management (Srinivas et al., 2008).

properties

IUPAC Name

2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-7-8(11)10-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMKVZSSCCBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(S1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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